1-(Piperidin-4-yl)but-3-yn-1-one
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Overview
Description
1-(Piperidin-4-yl)but-3-yn-1-one is a chemical compound that features a piperidine ring attached to a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)but-3-yn-1-one typically involves the reaction of piperidine with but-3-yn-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of but-3-yn-1-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)but-3-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, amines, in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Piperidin-4-yl)but-3-yn-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(But-3-yn-1-yl)piperidin-4-amine: Similar structure but with an amine group instead of a ketone.
1-(But-3-yn-1-yl)piperidin-4-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness: 1-(Piperidin-4-yl)but-3-yn-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the butynyl group allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-piperidin-4-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-9(11)8-4-6-10-7-5-8/h1,8,10H,3-7H2 |
InChI Key |
BVZQXYHQZICOBP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1CCNCC1 |
Origin of Product |
United States |
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